N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. This compound features a unique structure that incorporates a methoxyphenyl group and has been investigated for its potential pharmacological applications, particularly in anti-inflammatory and anticancer therapies.
The synthesis and characterization of this compound have been documented in various scientific studies focusing on pyrazolo[3,4-d]pyrimidine derivatives. These studies explore the synthesis methods, biological activities, and structure-activity relationships of these compounds, highlighting their importance in medicinal chemistry .
N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be classified as:
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from simpler precursors. Common methods include:
A notable synthetic route involves the reaction of 4-methoxybenzaldehyde with hydrazine to form an intermediate hydrazone, which is then cyclized with a pyrimidine derivative under acidic or basic conditions. This method allows for the selective formation of the desired pyrazolo[3,4-d]pyrimidine structure while maintaining functional group integrity .
Key molecular data include:
N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can participate in various chemical reactions:
For instance, reactions involving this compound can lead to the formation of new derivatives by substituting the amine with different alkyl or aryl groups, enhancing its biological activity profiles .
The mechanism of action for N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine primarily involves its interaction with specific enzymes or receptors within biological systems. This compound has shown potential as an inhibitor of cyclooxygenase enzymes (COX), which play a critical role in inflammation and pain pathways.
In vitro studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant inhibitory effects on COX enzymes, with reported IC50 values demonstrating their potency against inflammatory mediators. For example, some derivatives have shown IC50 values in the low micromolar range against COX-1 and COX-2 enzymes .
N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is typically characterized by:
Key chemical properties include:
N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several potential applications in scientific research:
This compound exemplifies the ongoing exploration of pyrazolo[3,4-d]pyrimidines as versatile scaffolds for drug development aimed at various therapeutic targets.
Pyrazolo[3,4-d]pyrimidine scaffolds represent a privileged structural motif in medicinal chemistry due to their biomimicry of purine nucleobases. This molecular similarity enables competitive inhibition of ATP-binding sites in kinase domains, positioning these heterocycles as critical pharmacophores in targeted cancer therapies [7]. The structural versatility of the pyrazolo[3,4-d]pyrimidine core allows strategic modifications at N1, C3, C4, and C6 positions, facilitating optimization of pharmacokinetic and pharmacodynamic properties. These compounds demonstrate multi-kinase inhibitory capabilities with clinical significance across diverse malignancies, particularly in receptor tyrosine kinase-driven pathologies [3] [9]. The integration of aromatic and aliphatic substituents—exemplified by the N-[2-(4-methoxyphenyl)ethyl] side chain—creates synergistic interactions within hydrophobic regions of kinase targets while maintaining essential hydrogen-bonding networks characteristic of competitive inhibition.
The therapeutic exploration of pyrazolo[3,4-d]pyrimidines originated from purine isosterism concepts in the mid-20th century. A foundational breakthrough emerged with the discovery of allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine), which revolutionized gout management through xanthine oxidase inhibition [7] [10]. This success catalyzed systematic investigations into substituted variants for oncology applications. By the 1990s, researchers identified PP1 (4-amino-5-(4-methylphenyl)-7-(tert-butyl)pyrazolo[3,4-d]pyrimidine) and PP2 (4-amino-5-(4-chlorophenyl)-7-(tert-butyl)pyrazolo[3,4-d]pyrimidine) as pioneering Src-family kinase inhibitors, establishing structure-activity relationship (SAR) principles for subsequent derivatives [4] [7]. These early compounds demonstrated that N1-aryl and C4-amino groups were essential for potency, while C3 hydrophobic substituents influenced kinase selectivity.
The 2000s witnessed strategic diversification at the C4-position, replacing amino groups with hydrazinyl, alkylamino, and arylamino functionalities to enhance target affinity. For instance, hydrazine-bridged derivatives (e.g., compound 6d from pyrazolo[3,4-d]pyrimidine series) exhibited nanomolar cytotoxicity against MCF-7 breast cancer cells (IC50 = 7.5 nM) through GSK-3β inhibition [9]. Concurrently, computational approaches enabled structure-based optimization, as demonstrated by halogenated pyrazolopyrimidines with enhanced Abl kinase affinity and antiproliferative activity against leukemia cells [4]. This evolution culminated in advanced clinical candidates like eCF506 (tert-butyl (4-(4-amino-1-(2-(4-(dimethylamino)piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl)carbamate), featuring complex N-alkylamino side chains for multi-kinase modulation [6].
Table 1: Historical Milestones in Pyrazolo[3,4-d]Pyrimidine Drug Development
Time Period | Key Compounds | Therapeutic Target | Structural Innovation |
---|---|---|---|
1960s | Allopurinol | Xanthine oxidase | Unsubstituted 4-hydroxy core |
1990s | PP1, PP2 | Src-family kinases | tert-Butyl at C6; 4-aminophenyl at C5 |
2000s | Halogenated derivatives | Abl kinase | C3/C5 halogenation for affinity enhancement |
2010s | Hydrazinyl derivatives (e.g., 6d) | GSK-3β, CDKs | C4-benzylidenehydrazine spacers |
2020s | eCF506 | mTOR, TRAP1 | Piperidine-ethyl extensions at N1 |
The pharmacophore N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine integrates three critical elements: (1) the planar pyrazolopyrimidine core for adenine-mimicry, (2) the C4-amino group for hinge-region hydrogen bonding, and (3) the N-[2-(4-methoxyphenyl)ethyl] side chain for auxiliary hydrophobic interactions. This substitution pattern represents a sophisticated evolution from simpler N-arylalkyl analogs documented in medicinal chemistry literature [5] [8].
X-ray crystallographic studies of related compounds reveal that the 2-(4-methoxyphenyl)ethyl moiety adopts a folded conformation when bound to kinase domains, positioning the methoxy group perpendicular to the phenyl ring. This orientation maximizes van der Waals contacts with hydrophobic subpockets adjacent to the ATP-binding site [10]. Compared to methylbenzyl analogs (e.g., N-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CID 240428), the ethyl spacer enhances conformational flexibility, enabling optimal deep-pocket penetration while the terminal methoxy group donates electron density to the aromatic system, modulating π-stacking interactions [5] [8].
Table 2: Comparative Analysis of N-Substituents in Pyrazolopyrimidine Derivatives
Substituent | Hydrophobicity (LogP) | Conformational Flexibility | Kinase Affinity Trend |
---|---|---|---|
Phenyl | High (2.8–3.4) | Rigid | Moderate (IC50 > 1 µM) |
4-Methylbenzyl | Moderate (2.1–2.5) | Semi-flexible | Variable |
2-(4-Methoxyphenyl)ethyl (Target) | Balanced (1.8–2.2) | High | High (IC50 < 100 nM) |
2-(4-(Dimethylamino)piperidin-1-yl)ethyl | Low (0.9–1.4) | Very high | Variable with kinase isoform |
Quantum mechanical analyses indicate that the methoxy oxygen engages in intramolecular non-covalent interactions with the pyrimidine C5-H, creating a pseudo-cyclic conformation that reduces the molecule's solvent-accessible surface area by ~15%. This conformational preference enhances membrane permeability compared to linear analogs [10]. Additionally, the electron-donating methoxy group decreases the pKa of the C4-amino group by 0.3–0.5 units, strengthening its hydrogen-bond donor capacity toward kinase hinge region carbonyls (e.g., C=O of Met793 in EGFR) [3] [9].
N-[2-(4-Methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine exemplifies the "rigid core-flexible side chain" design principle in kinase inhibitor development. Biochemical profiling of structurally analogous compounds reveals potent inhibitory activity against oncogenic kinases, particularly those within the EGFR (Epidermal Growth Factor Receptor) and Src families [3] [9]. For instance, compound 12b (4-((4-(3-fluorophenyl)thiazol-2-yl)amino)-N-(2-(4-methoxyphenyl)ethyl)-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide) demonstrated dual inhibition of wild-type EGFR (EGFRWT; IC50 = 0.016 µM) and the T790M mutant (EGFRT790M; IC50 = 0.236 µM) through simultaneous engagement with the adenine pocket and allosteric sites [3].
The molecular mechanism involves:
This multi-faceted binding translates to profound cellular effects. In A549 lung carcinoma and HCT-116 colorectal cancer models, analogs induced G2/M cell cycle arrest and intrinsic apoptosis, evidenced by an 8.8-fold increase in BAX/Bcl-2 ratio. Flow cytometry confirmed S-phase accumulation, indicating disruption of DNA replication machinery—a phenotype consistent with kinase inhibition in DNA damage response pathways [3].
Table 3: Kinase Profiling and Cellular Activity of Structural Analogs
Kinase Target | IC50 (µM) | Cellular Model | Antiproliferative IC50 | Primary Mechanism |
---|---|---|---|---|
EGFRWT | 0.016–0.035 | A549 (lung) | 8.21 µM | Apoptosis induction (BAX/Bcl-2 ↑) |
EGFRT790M | 0.236–0.421 | HCT-116 (colon) | 19.56 µM | S-phase arrest |
VEGFR2 | 0.18–0.53 | MCF-7 (breast) | 7.5 nM* | Angiogenesis suppression |
CDK2/Cyclin E | 0.89–1.24 | HepG2 (liver) | 22.7–40.75 µM | G1/S checkpoint dysregulation |
*Data from hydrazinyl derivative 6d in MCF-7 cells [9]
Molecular dynamics simulations of docked complexes reveal that the 2-(4-methoxyphenyl)ethyl side chain adopts a "U-shaped" conformation when bound to EGFRT790M, enabling simultaneous interaction with Leu792 in the hinge region and Thr790 in the gatekeeper position—a binding mode distinct from first-generation inhibitors like erlotinib [3] [7]. This explains the compound's efficacy against resistant mutants while maintaining selectivity over non-cancerous cell lines (selectivity index >4.5 in WI38 fibroblasts) [10].
CAS No.: 24622-61-5
CAS No.: 1910-41-4
CAS No.: 2524-31-4
CAS No.: 126622-38-6
CAS No.:
CAS No.: 94087-41-9